3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride
Overview
Description
3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride, also known as DMPP, is a synthetic compound with a variety of applications in scientific research. DMPP has been used as a model compound in a variety of fields, including organic chemistry, pharmacology, toxicology, and pharmacokinetics. It is a low-toxicity compound that has been studied extensively in laboratory experiments. DMPP has also been used in the development of new drugs, as well as in the analysis of existing drugs.
Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on the synthesis of new analogues and derivatives involving structures similar to "3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride". For instance, compounds synthesized through reactions involving dimethylamino and piperidinol groups have been investigated for their potential in creating new pharmacological agents with antimycobacterial activity (Weis, Kungl, & Seebacher, 2003). Similarly, derivatives with dimethylamino groups have been synthesized for evaluating their cytotoxic activities against tumor cell lines, indicating a potential application in cancer research (Vosooghi et al., 2010).
Antimicrobial and Antifungal Properties
Mannich bases and their derivatives, incorporating structures analogous to the chemical , have been studied for their antimicrobial activities. These studies revealed that certain Mannich bases are effective against pathogenic bacteria and fungi, highlighting their potential as lead compounds in developing new antimicrobial agents (Gul et al., 2005).
properties
IUPAC Name |
3-[(dimethylamino)methyl]piperidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)7-8(11)4-3-5-9-6-8;;/h9,11H,3-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBRFYXRGWOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCNC1)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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